1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with the empirical formula C13H8ClIN2O2S and a molecular weight of 418.64 g/mol . This compound is notable for its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with benzenesulfonyl, chlorine, and iodine groups.
Preparation Methods
The synthesis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves cyclization reactions starting from suitable precursors.
Introduction of the Benzenesulfonyl Group: This is usually achieved through sulfonylation reactions using benzenesulfonyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form new carbon-carbon bonds.
Scientific Research Applications
1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking phosphorylation events crucial for signal transduction pathways .
Comparison with Similar Compounds
1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other halogenated pyrrolo[2,3-b]pyridine derivatives:
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom, which may affect its reactivity and biological activity.
1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine atom, which may influence its chemical properties and applications.
1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine: Contains a fluorine atom instead of chlorine, potentially altering its electronic properties and reactivity.
These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical and biological properties.
Biological Activity
1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₈ClIN₂O₂S
- Molecular Weight : 418.64 g/mol
- CAS Number : 1001414-09-0
- Purity : ≥97% .
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of halogen atoms (chlorine and iodine) and a benzenesulfonyl group contributes to its pharmacological properties.
Inhibition of FGFRs
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs, which are implicated in various cancers due to their role in cell proliferation and survival. Specifically, compound 4h from a related series showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 .
Table 1: FGFR Inhibition Potency of Pyrrolo[2,3-b]pyridine Derivatives
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
---|---|---|---|
4h | 7 | 9 | 25 |
Other | - | - | - |
Antiproliferative Activity
In vitro studies have shown that compound 4h significantly inhibits the proliferation of breast cancer cell lines (e.g., 4T1 cells), induces apoptosis, and reduces cell migration and invasion . This suggests a mechanism where FGFR inhibition leads to reduced tumor aggressiveness.
Case Study: Antiproliferative Effects
In one study, treatment with compound 4h resulted in a notable decrease in cell viability and increased apoptotic markers in 4T1 cells. The mechanism involved down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitors of metalloproteinases (TIMPs), indicating a shift towards reduced invasiveness .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly enhance biological activity. For instance:
- Substituents at the 5-position can improve binding affinity to FGFRs.
- The benzenesulfonyl group appears crucial for maintaining potency against cancer cell lines.
Table 2: Summary of SAR Findings
Position | Modification | Effect on Activity |
---|---|---|
5 | Chlorine/Iodine | Increased potency |
Benzenesulfonyl | Essential for activity | Critical for binding |
Future Directions
The promising results from the biological evaluations suggest that further optimization of the structure could lead to more potent FGFR inhibitors with potential applications in cancer therapy. Ongoing research is focused on:
- Enhancing selectivity for specific FGFR isoforms.
- Investigating additional biological targets beyond FGFRs.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-chloro-3-iodopyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXZRNATZJUUQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640128 | |
Record name | 1-(Benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001414-09-0 | |
Record name | 1-(Benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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